Flumecinol

CYP induction profiling P450IIB subfamily liver microsome enzyme activity

Researchers requiring selective CYP2B induction without aryl hydrocarbon receptor-mediated procarcinogen risk face a critical gap: phenobarbital co-activates CYP1A, and 3-methylcholanthrene heavily induces CYP1A, confounding toxicology interpretation. • Selective CYP2B induction: 61-fold PROD activation, only 4-fold EROD (23.5× safety margin vs. 3-MC) • Zero neonatal imprinting: unlike phenobarbital, no persistent developmental reprogramming • Rapid washout: human t½ = 20.7 h; complete clearance in ~4-5 days vs. 2-4 weeks for phenobarbital Supplied as a research-grade solid with full analytical documentation. In stock for immediate dispatch.

Molecular Formula C16H15F3O
Molecular Weight 280.28 g/mol
CAS No. 56430-99-0
Cat. No. B1672879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlumecinol
CAS56430-99-0
Synonyms1-(3-trifluoromethylphenyl)-1-phenylpropanol
flumacinol
flumatsynol
flumecinol
m-trifluoromethyl-alpha-ethylbenzhydrol
RGH 3332
Ziksorin
Zixoryn
Zyxorin
Molecular FormulaC16H15F3O
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)(C2=CC(=CC=C2)C(F)(F)F)O
InChIInChI=1S/C16H15F3O/c1-2-15(20,12-7-4-3-5-8-12)13-9-6-10-14(11-13)16(17,18)19/h3-11,20H,2H2,1H3
InChIKeyDVASNQYQOZHAJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flumecinol: Differentiated Enzyme Inducer Profile


Flumecinol (3-trifluoromethyl-α-ethylbenzhydrol, also referenced as Zixoryn, RGH-3332) is a synthetic benzhydrol-derivative hepatic microsomal enzyme inducer that acts primarily on cytochrome P-450 monooxygenases [1]. Unlike broad-spectrum inducers such as phenobarbital or rifampicin, flumecinol exhibits a phenobarbital-type induction pattern but with a notably narrower CYP induction profile, minimal CYP1A (P448) activation, and an atypically pronounced elevation of cytochrome b5 [2]. Its structural signature—a trifluoromethyl group on one phenyl ring and an α-ethyl substituent—confers metabolic stability to the parent scaffold, as both the CF3-group and the benzhydrol skeleton remain intact during human metabolism [3].

Why Flumecinol Cannot Be Substituted


Although flumecinol, phenobarbital, and rifampicin all induce hepatic microsomal enzymes, their induction spectra, subfamily selectivity, and epigenetic consequences diverge markedly. Flumecinol is a phenobarbital-type inducer with attenuated CYP2B (P450IIB) potency and negligible CYP1A (P448) activation—67% weaker than phenobarbital on the CYP2B marker pentoxyresorufin O-dealkylase and dramatically behind 3-methylcholanthrene on CYP1A [1]. Critically, unlike phenobarbital, flumecinol exerts no neonatal imprinting effect on microsomal enzyme activities, making it a unique tool for studies where persistent developmental reprogramming by an inducer would confound interpretation [2]. Furthermore, flumecinol is one of very few enzyme inducers with placebo-controlled clinical evidence of pruritus amelioration in primary biliary cirrhosis—a therapeutic niche no other classical inducer has occupied in formal trials [3].

Flumecinol: Quantitative Evidence vs. Analogs


CYP2B Induction: Flumecinol vs. Phenobarbital

Flumecinol's induction of the CYP2B (P450IIB) subfamily is quantifiably less robust than that of phenobarbital, providing a graded induction option. In rat liver microsomes, the CYP2B-specific marker 7-pentoxyresorufin O-dealkylase (PROD) was induced 61-fold by flumecinol versus 167-fold by phenobarbital, representing a 63.5% lower maximal induction [1]. This positions flumecinol as a moderate CYP2B inducer suitable for protocols where the strong, pleiotropic induction of phenobarbital would be excessive.

CYP induction profiling P450IIB subfamily liver microsome enzyme activity

CYP1A Induction: Flumecinol vs. 3-Methylcholanthrene

Flumecinol's effect on the CYP1A (P448) subfamily is substantially weaker than that of the prototypical CYP1A inducer 3-methylcholanthrene (3-MC). In the same rat liver microsome study, 7-ethoxyresorufin O-deethylase (EROD), a CYP1A marker, was induced 4-fold by flumecinol versus 94-fold by 3-MC—a 23.5-fold difference [1]. The authors explicitly concluded that flumecinol's effect on CYP1A 'was by far behind that of 3-methylcholanthrene, so the carcinogenic promoter effect of flumecinol can be questioned' [2]. This is a critical safety differentiator, as CYP1A induction is mechanistically linked to procarcinogen activation.

CYP1A induction aryl hydrocarbon receptor carcinogenicity risk

Neonatal Imprinting: Flumecinol vs. Phenobarbital

In a head-to-head neonatal exposure study, phenobarbital and flumecinol were administered subcutaneously to newborn rats during the first 5 days of life, and microsomal enzyme activities were measured at 20 weeks of age. Phenobarbital produced a positive imprinting effect—permanently elevating aminopyrine N-demethylase activity in females and aniline hydroxylase activity in males. In contrast, flumecinol had no imprint effect on any enzyme measured [1]. The authors concluded that 'flumecinol had no imprint effect,' making it unique among potent microsomal inducers for developmental pharmacology studies.

neonatal imprinting developmental pharmacology microsomal enzyme programming

Pruritus in Primary Biliary Cirrhosis: Flumecinol vs. Placebo

Flumecinol is one of the very few hepatic enzyme inducers with randomized, placebo-controlled clinical evidence for pruritus relief in primary biliary cirrhosis (PBC). In a two-phase clinical trial, 19 PBC patients were randomized to flumecinol 300 mg daily or placebo for 3 weeks. Subjective improvement occurred in 7/10 on flumecinol versus 1/9 on placebo (Fisher's exact test, P = 0.02). The median difference in fall in VAS pruritus score (100 mm scale) was 19.8 mm in favour of flumecinol (95% CI 3.3 to 40.7 mm) [1]. Liver function tests, antipyrine clearance, and serum total bile acids were unaffected, and no significant side-effects were reported. No comparable randomized trial evidence exists for phenobarbital or rifampicin in this indication.

pruritus primary biliary cirrhosis cholestasis VAS score

Human Pharmacokinetics: Flumecinol vs. Phenobarbital

Flumecinol undergoes rapid, extensive first-pass metabolism in humans, with a peak unchanged drug concentration of only 130.2 ± 37.7 ng/mL at 2.1 h post-dose versus total radioactivity of 1414.4 ± 158.9 ng eq./mL at 2.3 h, indicating a plasma radioactivity-to-parent drug ratio of approximately 10.9:1 [1]. Despite this extensive biotransformation, the CF3-group and the benzhydrol skeleton remain entirely intact—no defluorination or scaffold degradation occurs [2]. The unchanged drug half-life is 20.7 ± 1.8 h with a high total body clearance of 100.9 ± 33.8 L/h and a large volume of distribution of 41.4 ± 18.4 L/kg [1]. By contrast, phenobarbital has a half-life of 50–140 h and negligible first-pass metabolism, making it wholly unsuitable for protocols requiring a self-limiting inducer with predictable metabolic deactivation.

pharmacokinetics first-pass effect metabolic stability benzhydrol scaffold

Testosterone Hydroxylation: Age-Dependent Regio-Selectivity

Flumecinol exhibits age-dependent regio-selectivity in testosterone hydroxylase induction that is not reported for phenobarbital. In 35-day-old (juvenile) male rats, flumecinol induced exclusively 16α-hydroxylation of testosterone. In 60-day-old (adult) rats, a slight increase in 2α-hydroxylation was additionally observed, demonstrating an age-gated expansion of the hydroxylation regio-selectivity profile [1]. This contrasts with phenobarbital, which broadly induces multiple testosterone hydroxylation pathways (2α, 16α, 6β, 7α) irrespective of age, reflecting its wider CYP2B, CYP2C, and CYP3A induction [2].

testosterone hydroxylation regio-selectivity developmental enzyme induction

Flumecinol: Research & Industrial Application Scenarios


CYP2B-Selective Induction Without CYP1A Activation

Researchers conducting in vivo cytochrome P450 induction studies where selective CYP2B (P450IIB) subfamily activation is required while sparing CYP1A (P448) to avoid aryl hydrocarbon receptor-mediated procarcinogen activation should select flumecinol over phenobarbital or 3-methylcholanthrene. Flumecinol induces the CYP2B marker PROD 61-fold—providing robust CYP2B induction—while limiting CYP1A marker EROD induction to only 4-fold (versus 94-fold by 3-MC), a 23.5-fold safety margin against carcinogenic promoter risk [1] [2]. This profile is unattainable with any other classical inducer.

Developmental Pharmacology: Avoiding Neonatal Imprinting

Investigators studying the acute effects of hepatic enzyme induction during neonatal development without the confound of permanent epigenetic reprogramming should use flumecinol instead of phenobarbital. Direct comparative neonatal exposure data show that phenobarbital produces lasting imprinting on aminopyrine N-demethylase and aniline hydroxylase activities into adulthood, whereas flumecinol produces zero imprinted enzymes [1]. This allows clean separation of acute pharmacological induction from developmental programming effects.

Cholestatic Pruritus: Enzyme Induction Therapy

Clinical researchers studying pruritus in cholestatic liver disease have placebo-controlled evidence supporting flumecinol 300 mg daily: a 19.8 mm median VAS pruritus reduction over placebo (P = 0.02), with 70% of patients reporting subjective improvement versus 11% on placebo, and no significant effect on liver function tests [1]. No comparable randomized trial evidence exists for phenobarbital, rifampicin, or ursodeoxycholic acid in this specific PBC pruritus indication, establishing flumecinol as the evidence-based reference compound.

DMPK Studies: Self-Limiting Inducer & PK Washout

Drug metabolism and pharmacokinetic (DMPK) laboratories designing induction protocols that require predictable enzyme de-induction and drug washout should select flumecinol over phenobarbital. Flumecinol's human terminal half-life of 20.7 ± 1.8 h (versus 50–140 h for phenobarbital) and extensive first-pass metabolism (plasma radioactivity:parent drug ratio ~10.9:1) enable complete clearance within approximately 4–5 days, whereas phenobarbital requires 2–4 weeks for full washout [1]. Additionally, the intact CF3 group serves as a built-in 19F-NMR probe for non-invasive metabolite tracking [2].

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